Mepramidil - 23891-60-3

Mepramidil

Catalog Number: EVT-274765
CAS Number: 23891-60-3
Molecular Formula: C28H33NO5
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mepramidil is a potential bioactive agent.
Source and Classification

Mepramidil is derived from the structural framework of eudesmic acid, a naturally occurring compound found in certain plant species. Its classification falls under the category of synthetic organic compounds with anticholinergic activity. The compound's chemical formula is C15H21NO2C_{15}H_{21}NO_2, and it has a molecular weight of approximately 247.33 g/mol .

Synthesis Analysis

The synthesis of Mepramidil involves several methods, typically starting from readily available precursors. While specific detailed methodologies are not extensively documented in public literature, general synthetic approaches include:

  1. Condensation Reactions: The synthesis often begins with the reaction between appropriate aromatic amines and ketones or aldehydes.
  2. Alkylation: Subsequent alkylation steps may be employed to introduce alkyl groups that enhance the compound's pharmacological properties.

For example, one method involves the reaction of 1-methyl-4-phenylpiperidine with appropriate acylating agents under controlled conditions to yield Mepramidil. Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Mepramidil's molecular structure features a piperidine ring substituted with various functional groups that contribute to its biological activity. The key structural characteristics include:

  • A piperidine core that provides basic properties.
  • An aromatic ring system that enhances lipophilicity and receptor binding affinity.
  • Functional groups such as hydroxyl or methoxy groups that may influence its pharmacokinetic profile.

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly muscarinic acetylcholine receptors .

Chemical Reactions Analysis

Mepramidil participates in several chemical reactions that can modify its structure and properties:

  1. Hydrolysis: Under acidic or basic conditions, Mepramidil can undergo hydrolysis, leading to the formation of inactive metabolites.
  2. Oxidation: Oxidative conditions can modify the aromatic system, potentially affecting its efficacy and safety profile.
  3. Conjugation: The molecule can undergo phase II metabolic reactions such as glucuronidation or sulfation, which are crucial for its elimination from the body.

These reactions are essential for understanding the drug's metabolism and potential interactions with other substances .

Mechanism of Action

Mepramidil exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors. This action leads to:

  • Inhibition of Smooth Muscle Contraction: By blocking acetylcholine at these receptors, Mepramidil reduces gastrointestinal motility, making it useful in treating conditions like diarrhea.
  • Sedative Effects: The compound may also exhibit central nervous system depressant effects due to its ability to cross the blood-brain barrier.

The mechanism involves G-protein coupled receptor pathways that modulate intracellular signaling cascades, ultimately leading to decreased neurotransmitter release .

Physical and Chemical Properties Analysis

Mepramidil possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited water solubility.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely available, but it generally falls within a range typical for similar compounds.

These properties influence its formulation in pharmaceutical preparations and its bioavailability upon administration .

Applications

Mepramidil has several applications in clinical settings:

  1. Gastrointestinal Disorders: It is primarily used to manage symptoms associated with gastrointestinal motility disorders.
  2. Pain Management: Due to its sedative properties, it may be utilized in pain relief protocols.
  3. Research Applications: Mepramidil serves as a model compound for studying anticholinergic mechanisms and developing new therapeutic agents.
Historical Evolution and Paradigm Shifts in Meperidine Utilization

Transition from First-Line Analgesic to Restricted Use: Critical Analysis of Clinical Practice Guidelines

Meperidine (phenylpiperidine-class synthetic opioid) experienced a dramatic reversal in clinical status during the late 20th and early 21st centuries. Initially patented in 1937 and approved for medical use in 1943, it became the most prescribed opioid in the United States by the 1970s, with 60% of physicians prescribing it for acute pain and 22% for chronic severe pain [7]. This widespread adoption stemmed from misguided perceptions that it offered advantages over morphine: specifically, a lower addiction potential and reduced risk of causing spasms in biliary and renal tracts due to presumed anticholinergic properties [7] [4]. These beliefs were later proven incorrect through extensive pharmacovigilance and comparative efficacy studies.

By the 1990s, evidence mounted challenging meperidine's therapeutic position. The American Pain Society emerged as an early critic, highlighting its pharmacokinetic deficiencies and toxicity risks [9]. Landmark changes occurred in 2003 when the World Health Organization (WHO) removed meperidine from its List of Essential Medicines, signaling a global shift in opioid stewardship [7]. This decision reflected conclusive evidence that meperidine offered no clinical superiority over alternatives like morphine or hydromorphone for severe pain, while posing greater risks due to its metabolite accumulation [7] [8]. Clinical practice guidelines subsequently incorporated strict limitations:

Table 1: Evolution of Meperidine Restrictions in Clinical Guidelines

Organization/InitiativeYearKey RecommendationBasis
American Pain Society1990sAvoid first-line useShort duration, toxicity risks
WHO Essential Medicines List2003Removal from listSafety profile, superior alternatives
Institute for Safe Medication Practices (ISMP)2004-2005Limit to ≤600 mg/day for ≤48 hoursNormeperidine neurotoxicity
Joint Commission Pain Standards2000sRestrict to short-term acute pain or rigorsToxicity with prolonged use
American Geriatrics Society Beers Criteria2012-2019Avoid in older adultsIncreased seizure/delirium risk

This regulatory cascade profoundly impacted prescribing patterns. Distribution surveillance by the U.S. Drug Enforcement Administration (ARCOS) revealed a 94.6% decline in meperidine distribution from 2001 to 2019, with particularly steep reductions in hospital settings (-95.5%) [10]. The transition illustrates how evolving pharmacovigilance frameworks can dramatically reshape therapeutic landscapes when supported by robust evidence and guideline dissemination.

Normeperidine Toxicity Discoveries: Impact on 20th-Century Opioid Pharmacovigilance Frameworks

The identification and characterization of normeperidine (N-demethylmeperidine) fundamentally altered the risk-benefit calculus for meperidine. Pharmacokinetic studies revealed that while meperidine itself has a relatively short half-life (2.5-4 hours), normeperidine exhibits a prolonged half-life of 15-30 hours in healthy individuals, extending to 35-40 hours in renal impairment [1] [7]. This metabolite, generated primarily via hepatic CYP3A4 and CYP2B6 metabolism, possesses potent neurotoxic properties distinct from the parent drug's opioid effects. Unlike meperidine's actions, normeperidine-induced neurotoxicity is refractory to naloxone reversal, complicating clinical management [7].

The toxicological significance emerged through pharmacovigilance studies documenting neurological sequelae. A pivotal hospital-based study found that 14% of patients receiving meperidine developed adverse drug reactions (ADRs) including confusion, anxiety, hallucinations, twitching, and seizures. Risk factors significantly associated with these ADRs included:

  • Older age (58.5 vs. 46.4 years in unaffected patients, p=0.004)
  • Concomitant benzodiazepines (65.0% vs. 4.1%, p<0.0001)
  • Longer hospitalization (median 9.5 vs. 4.6 days, p<0.001)
  • High cumulative doses via patient-controlled analgesia (PCA) pumps (median 863 mg vs. 455 mg, p=0.0157) [3]

Normeperidine's risk stratification became crucial for vulnerable populations. Older adults exhibit heightened sensitivity due to age-related decline in renal function, which impairs normeperidine clearance. A longitudinal study in Manitoba found that despite overall meperidine use declining, remaining prescriptions frequently violated safety guidelines: 96.7% exceeded the recommended 2-day duration limit, significantly increasing neurotoxicity potential [9]. Furthermore, meperidine prescriptions were strongly associated with unplanned hospitalizations in the elderly (OR 2.37, 95% CI 1.25–4.50), underscoring its inappropriate pharmacodynamic profile in this demographic [9]. These findings cemented normeperidine toxicity as a paradigm case in pharmacovigilance, demonstrating how metabolite profiling must inform opioid risk assessment protocols.

Table 2: Normeperidine Accumulation Risk Factors and Clinical Consequences

Risk FactorMechanismClinical ConsequenceSupporting Evidence
Renal ImpairmentReduced normeperidine clearance3-4 fold prolonged half-life; seizure risk [1] [3] [9]
Hepatic DysfunctionReduced meperidine metabolism; shunting to normeperidineIncreased normeperidine formation [1] [7]
Prolonged Therapy (>48h)Cumulative normeperidine loadAnxiety, tremors, myoclonus, seizures [3] [7] [9]
High Dosing (>600mg/day)Saturation of detoxification pathwaysExcitatory CNS effects [3] [9]
Advanced AgeReduced renal function; CNS sensitivityDelirium, falls, hospitalization [9] [3]

Serotonin Syndrome Linkages: Reevaluation of Monoamine Interaction Models in Opioid Research

Meperidine occupies a unique position in opioid pharmacology due to its serotonergic activity, precipitating potentially fatal serotonin toxicity when combined with monoamine oxidase inhibitors (MAOIs) or other serotonergic agents. Unlike classical opioids like morphine, meperidine functions as a weak serotonin reuptake inhibitor (SRI) due to its phenylpiperidine structure [5] [7]. This property remained pharmacologically obscure until clinical investigations linked meperidine to life-threatening interactions, most notably the 1984 death of Libby Zion—a case attributed to concurrent meperidine and phenelzine (MAOI) administration [7].

The mechanistic foundation involves dual impacts on serotonin dynamics. Meperidine inhibits presynaptic serotonin reuptake, increasing synaptic serotonin availability. Meanwhile, MAOIs prevent intra-synaptic serotonin degradation. This combination creates a synergistic effect overwhelming serotonin receptor modulation capacity, particularly at 5-HT2A receptors [5] [8]. Crucially, normeperidine exhibits direct serotonergic agonist activity at 5-HT2A receptors, exacerbating toxicity beyond the parent drug's effects [4] [7]. This dual-action model—reuptake inhibition plus metabolite agonism—explains meperidine's disproportionate representation in serotonin syndrome cases compared to non-phenylpiperidine opioids.

Clinical evidence solidified these concerns. A comprehensive review identified meperidine among the highest-risk opioids for serotonin toxicity when combined with MAOIs, alongside tramadol, methadone, dextromethorphan, and propoxyphene. In contrast, morphine, codeine, oxycodone, and buprenorphine demonstrated no significant serotonergic risk [5]. This differential risk profile prompted a fundamental reevaluation of opioid classification, moving beyond receptor affinity (μ-opioid agonism) to incorporate monoaminergic transport interactions. The serotonergic liability of phenylpiperidine opioids necessitated updates to drug interaction databases and clinical decision support systems to flag high-risk combinations proactively.

Table 3: Serotonin Syndrome Mechanisms and Meperidine-Specific Risks

Mechanistic ComponentBiological ProcessMeperidine's Role
Serotonin Reuptake InhibitionBlockade of SERT transporterWeak SRI activity due to phenylpiperidine structure
Serotonin ReleasePromotion of presynaptic vesicle releaseNot a primary mechanism
Monoamine Oxidase InhibitionReduced serotonin catabolismMAOIs create permissive environment
Serotonin Receptor AgonismDirect postsynaptic receptor stimulationNormeperidine acts as 5-HT2A agonist
Metabolic InterferenceAltered serotonin precursor/metabolite processingNot significant

The clinical imperative remains clear: absolute contraindication exists between meperidine and MAOIs (including linezolid and methylene blue) due to rapid onset of hyperthermia, rigidity, and autonomic instability [4] [5] [8]. Furthermore, caution extends to combinations with serotonin reuptake inhibitors (SSRIs, SNRIs), tricyclic antidepressants, triptans, and other serotonergic agents, where case reports document serotonin syndrome even without MAOI involvement [4] [7]. These interactions underscore the necessity of integrating neurotransmitter interaction profiles into opioid prescribing protocols—a pharmacological legacy cemented by meperidine's turbulent clinical history.

Properties

CAS Number

23891-60-3

Product Name

Mepramidil

IUPAC Name

3-(3,3-diphenylpropylamino)propyl 3,4,5-trimethoxybenzoate

Molecular Formula

C28H33NO5

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3

InChI Key

IFYJCDHOWBSELI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

3-(3,3-diphenylpropylamino)propyl-3',4',5'-trimethoxybenzoate hydrochloride
mepramidil
PF-26

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.